[4-(Isopropylsulfonyl)phenyl]acetic acid
Beschreibung
[4-(Isopropylsulfonyl)phenyl]acetic acid is a sulfonyl-substituted phenylacetic acid derivative. Key features include:
- Core structure: A phenyl ring substituted at the para position with an isopropylsulfonyl group, linked to an acetic acid moiety.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)16(14,15)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYIDVSDKGJLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-73-4 | |
| Record name | 2-[4-(propane-2-sulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Key Synthetic Strategies
Route 1: Sulfonation of Phenylacetic Acid Derivatives
A common approach involves introducing the isopropylsulfonyl group to a phenylacetic acid precursor. This typically proceeds via:
- Sulfonation of 4-bromophenylacetic acid using isopropylsulfonyl chloride under palladium-catalyzed coupling conditions.
- Reaction conditions :
An alternative method involves electrophilic sulfonation followed by acetic acid side-chain introduction:
- Sulfonation of toluene derivatives with isopropylsulfonic acid in concentrated H₂SO₄.
- Oxidation of the methyl group to acetic acid using KMnO₄ or CrO₃ under acidic conditions.
Detailed Reaction Parameters
Step 1: Sulfonation
| Parameter | Conditions | Source |
|---|---|---|
| Sulfonating agent | Isopropylsulfonyl chloride | |
| Temperature | 80–100°C | |
| Solvent | DMF/THF (anhydrous) | |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) |
Step 2: Acetic Acid Formation
| Method | Reagents/Conditions | Yield | |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 hr | ~75% | |
| Hydrolysis | NaOH (aq.), reflux, 8 hr | ~82% |
Purification and Crystallization
- Solvent systems : Acetone/water mixtures (3:1 to 10:1 v/v) are effective for recrystallization, achieving >98% purity.
- Temperature control : Heating to 55°C followed by gradual cooling enhances crystalline form stability.
Analytical Data
| Property | Value | Method | |
|---|---|---|---|
| Melting point | 148–150°C | DSC | |
| Purity | >98.5% | HPLC | |
| Crystalline form | Monoclinic | XRD |
Comparative Efficiency of Routes
| Route | Advantages | Limitations |
|---|---|---|
| 1 | High regioselectivity | Palladium cost |
| 2 | Scalable for industrial use | Harsh oxidation conditions |
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Isopropylsulfonyl)phenyl]acetic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogen, or other substituted phenylacetic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, [4-(Isopropylsulfonyl)phenyl]acetic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules .
Medicine:
In medicine, derivatives of this compound are explored for their therapeutic potential, particularly in the development of anti-inflammatory and analgesic drugs .
Industry:
Industrially, this compound is used in the manufacture of specialty chemicals, including dyes and pigments, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of [4-(Isopropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)
2-(4-(Cyclopropylsulfanyl)phenyl)acetic Acid (CAS 868614-27-1)
2-(4-Octylphenyl)acetic Acid (CAS 64570-28-1)
4-Hydroxyphenylacetic Acid (CAS 156-38-7)
2-Amino-2-(4-isopropylphenyl)acetic Acid
- Molecular formula: C₁₁H₁₅NO₂
- Molecular weight : 193.24 g/mol .
- logP: 2.59 (moderate lipophilicity) . Hazards: Labeled Xn (harmful), likely due to amino group reactivity .
Structural and Functional Comparison Table
*Estimated based on sulfonyl group effects.
Critical Analysis of Substituent Effects
- Electron-withdrawing groups (e.g., sulfonyl) :
- Electron-donating groups (e.g., hydroxyl, thioether) :
- Alkyl chains (e.g., octyl): Boost lipophilicity, making compounds suitable for non-polar applications .
Biologische Aktivität
[4-(Isopropylsulfonyl)phenyl]acetic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. Its unique chemical structure, characterized by a phenyl ring substituted with an isopropylsulfonyl group and an acetic acid moiety, contributes to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. The compound's ability to modulate these pathways suggests its potential use in treating conditions characterized by inflammation.
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated a reduction in pain responses, indicating its potential utility in pain management therapies. The mechanism may involve inhibition of pain signaling pathways, although further studies are needed to elucidate the exact mechanisms involved.
Antitumor Activity
Research indicates that structural analogs of this compound have shown promising results in inhibiting various cancer cell lines. Notably, compounds with similar functional groups have been reported to exhibit cytotoxic effects against breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cell lines. The potential antitumor activity positions this compound as a candidate for further investigation in cancer therapeutics.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors that are crucial for cell proliferation and inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Isopropylphenylacetic acid | C₁₁H₁₄O₂ | Lacks sulfonic group; simpler structure |
| Phenylacetic acid | C₈H₈O₂ | Basic phenolic structure; fewer functional groups |
| 4-Methylphenylacetic acid | C₉H₁₂O₂ | Methyl substitution; different biological activity |
The presence of both the isopropylsulfonyl and acetic acid moieties in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
- Anti-inflammatory Study : A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent.
- Antitumor Activity Assessment : In vitro assays demonstrated that this compound inhibited cell proliferation in several cancer cell lines, with IC50 values comparable to known chemotherapeutic agents. Further mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Q & A
Basic Research Question
Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards) .
Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., sulfonyl chlorides) .
Storage : In airtight containers at 2–8°C, desiccated to prevent hydrolysis of the sulfonyl group .
Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
What strategies improve the aqueous solubility of this compound for in vivo studies?
Advanced Research Question
Prodrug Design : Synthesize ester derivatives (e.g., methyl or PEGylated esters) to enhance solubility, which hydrolyze in vivo to release the active compound .
Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to stabilize the compound in aqueous buffers .
pH Adjustment : Solubilize the sodium salt form at pH 7.4 (phosphate buffer), achieving >5 mg/mL solubility .
How can researchers address low reproducibility in biological assays involving this compound?
Advanced Research Question
Standardize Protocols : Pre-treat cells/tissues with consistent serum starvation times (e.g., 24 hours) to synchronize metabolic states .
Batch Testing : Use a single synthesized batch of the compound to avoid variability in purity .
Statistical Power : Increase sample size (n ≥ 30 per group) and use blinded scoring for subjective endpoints (e.g., histological analysis) .
What are the implications of the sulfonyl group’s electronic effects on the compound’s reactivity?
Advanced Research Question
The electron-withdrawing sulfonyl group:
Acid Strength : Lowers the pKa of the acetic acid group (predicted pKa ~3.2 vs. ~4.8 for unsubstituted phenylacetic acid), enhancing ionization in physiological conditions .
Nucleophilic Substitution : Deactivates the phenyl ring, directing electrophilic attacks to the meta position relative to the sulfonyl group .
Stability : Increases resistance to enzymatic degradation compared to non-sulfonylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
